molecular formula C13H19NO8 B1262637 3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol dihydrogen (2R,3R)-2,3-dihydroxybutanedioate

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol dihydrogen (2R,3R)-2,3-dihydroxybutanedioate

Cat. No. B1262637
M. Wt: 317.29 g/mol
InChI Key: VENXSELNXQXCNT-IJYXXVHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metaraminol bitartrate is a tartrate salt.

Scientific Research Applications

Asymmetric Synthesis

  • Research on asymmetric synthesis of metabolites related to metoprolol, involving complex reduction processes, sheds light on the stereoselective formation of compounds with specific configurations, including those related to 3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol dihydrogen (2R,3R)-2,3-dihydroxybutanedioate (Shetty & Nelson, 1988).

Novel Opioid Receptor Antagonists

  • The compound's structure has been studied in the context of opioid receptor antagonists. This includes examining the stereochemistry and functional groups critical for potency and selectivity (Thomas et al., 2003).

Synthesis of Dihydroxyethylene Isosteres

  • Research into the synthesis of dihydroxyethylene isosteres, potentially useful for new HIV-protease inhibitors, involves derivatives of this compound. These syntheses contribute to the development of novel therapeutic agents (Benedetti et al., 1999).

Chiral Solvating Agents in NMR Spectroscopy

  • Derivatives of 3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol have been compared as chiral solvating agents for the enantiodiscrimination of derivatized amino acids in NMR spectroscopy, indicating applications in stereochemical analysis (Recchimurzo et al., 2020).

Mannich-Type Synthesis

  • The compound has been utilized in diastereoselective synthesis through Mannich-type reactions, important for introducing various substituents in pharmaceutical compounds (Fang et al., 2011).

Renin Inhibitors

  • Its structure and synthesis play a role in designing potent inhibitors of human plasma renin, contributing to the development of antihypertensive drugs (Thaisrivongs et al., 1987).

properties

Product Name

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol dihydrogen (2R,3R)-2,3-dihydroxybutanedioate

Molecular Formula

C13H19NO8

Molecular Weight

317.29 g/mol

IUPAC Name

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioate;hydron

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m01/s1

InChI Key

VENXSELNXQXCNT-IJYXXVHRSA-N

Isomeric SMILES

[H+].[H+].C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O

Canonical SMILES

[H+].[H+].CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)[O-])O)(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol dihydrogen (2R,3R)-2,3-dihydroxybutanedioate
Reactant of Route 2
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol dihydrogen (2R,3R)-2,3-dihydroxybutanedioate
Reactant of Route 3
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol dihydrogen (2R,3R)-2,3-dihydroxybutanedioate
Reactant of Route 4
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol dihydrogen (2R,3R)-2,3-dihydroxybutanedioate
Reactant of Route 5
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol dihydrogen (2R,3R)-2,3-dihydroxybutanedioate
Reactant of Route 6
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol dihydrogen (2R,3R)-2,3-dihydroxybutanedioate

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